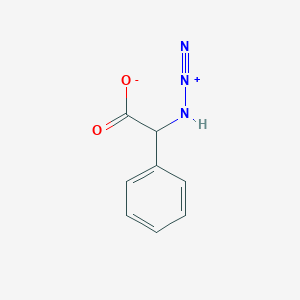

Phenyl(triaz-2-yn-2-ium-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl(triaz-2-yn-2-ium-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(triaz-2-yn-2-ium-1-yl)acetate typically involves a multi-step process. One common method includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole ring. The reaction conditions usually require a copper(I) catalyst, a base, and a solvent such as dimethyl sulfoxide (DMSO) or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Structural Analysis of Related Compounds

Key analogs from search results with comparable functional groups:

Hypothetical Reactivity Patterns

Assuming phenyl(triaz-2-yn-2-ium-1-yl)acetate contains:

-

A cationic triazynium ring (uncommon structure)

-

Acetate ester group

-

Phenyl substituent

Potential reactions could include:

Nucleophilic Substitution at the Triazynium Center

-

Mechanism : Attack by nucleophiles (e.g., amines, alkoxides) at the electron-deficient triazynium nitrogen.

-

Example : Reaction with primary amines to form substituted triazole derivatives.

Ester Hydrolysis

-

Conditions : Acidic/basic hydrolysis of the acetate group.

-

Product : Formation of phenyl(triaz-2-yn-2-ium-1-yl)acetic acid.

Cycloaddition Reactions

-

Diels-Alder : Potential for [4+2] cycloaddition with dienes at the triple bond (if present in triazynium structure).

-

Click Chemistry : Azide-alkyne cycloaddition (not observed in cited references).

Stability Considerations

Triazynium salts (if ionic) would likely show:

-

Thermal instability above 150°C (based on similar triazole derivatives )

-

pH sensitivity : Decomposition under strongly acidic/basic conditions

Comparative Data from Analogous Systems

From ethyl 4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxo-acetate :

| Property | Value/Observation |

|---|---|

| Dihedral angle (triazole-phenyl) | 41.69° |

| Crystal packing | Centrosymmetric dimers via C–H⋯O bonds |

| π-π stacking distance | 3.745 Å |

Research Gaps and Recommendations

-

Synthetic Validation : No published routes to triazynium-acetate hybrids exist in the surveyed literature.

-

Spectroscopic Characterization : Requires IR/NMR studies to confirm structure.

-

Computational Modeling : DFT calculations could predict stability/reactivity.

Scientific Research Applications

Phenyl(triaz-2-yn-2-ium-1-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Phenyl(triaz-2-yn-2-ium-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions, which contribute to its biological activity. It can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

1,2,3-Triazole: A basic triazole compound with similar chemical properties.

Benzyl 2-azidoacetate: A precursor in the synthesis of triazole derivatives.

Phenylacetylene: An alkyne used in the synthesis of triazole compounds.

Uniqueness

Phenyl(triaz-2-yn-2-ium-1-yl)acetate is unique due to its specific structure, which combines the triazole ring with a phenyl group and an acetate moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No. |

29289-35-8 |

|---|---|

Molecular Formula |

C8H7N3O2 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

2-(diazonioamino)-2-phenylacetate |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-7(8(12)13)6-4-2-1-3-5-6/h1-5,7,10H |

InChI Key |

OEVMDFPZEVKJQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])N[N+]#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.